Cas no 1550786-31-6 (6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid)

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic aromatic compound featuring a chloro-substituted indene core with a carboxylic acid functional group. Its rigid structure and reactive sites make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloro group enhances electrophilic reactivity, facilitating further derivatization, while the carboxylic acid allows for versatile transformations such as amidation or esterification. The compound's stability and well-defined reactivity profile contribute to its utility in constructing complex molecular frameworks. Its purity and consistent performance under controlled conditions make it a reliable choice for research and industrial-scale synthesis.
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid structure
1550786-31-6 structure
Product name:6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
CAS No:1550786-31-6
MF:C10H9ClO2
Molecular Weight:196.630262136459
CID:6325976
PubChem ID:84024207

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
    • 1550786-31-6
    • EN300-19582641
    • インチ: 1S/C10H9ClO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3H2,(H,12,13)
    • InChIKey: XGOCRYYAMJSEEG-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)O)C2=C(C=1)CCC2

計算された属性

  • 精确分子量: 196.0291072g/mol
  • 同位素质量: 196.0291072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 37.3Ų

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-19582641-0.1g
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
1550786-31-6 95%
0.1g
$470.0 2023-09-17
Enamine
EN300-19582641-0.5g
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
1550786-31-6 95%
0.5g
$1058.0 2023-09-17
Enamine
EN300-19582641-1.0g
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
1550786-31-6 95%
1g
$1357.0 2023-05-26
Enamine
EN300-19582641-10.0g
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
1550786-31-6 95%
10g
$5837.0 2023-05-26
Enamine
EN300-19582641-5g
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
1550786-31-6 95%
5g
$3935.0 2023-09-17
Aaron
AR028H65-250mg
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
1550786-31-6 95%
250mg
$949.00 2025-02-16
Aaron
AR028H65-50mg
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
1550786-31-6 95%
50mg
$459.00 2025-02-16
Enamine
EN300-19582641-0.25g
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
1550786-31-6 95%
0.25g
$672.0 2023-09-17
Aaron
AR028H65-2.5g
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
1550786-31-6 95%
2.5g
$3683.00 2025-02-16
1PlusChem
1P028GXT-50mg
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
1550786-31-6 95%
50mg
$452.00 2024-06-20

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid 関連文献

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acidに関する追加情報

Research Brief on 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS: 1550786-31-6): Recent Advances and Applications

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 1550786-31-6) is a chemically synthesized small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate or active pharmacophore in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

One of the most notable advancements in the study of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid is its role as a building block for the synthesis of more complex molecules. Researchers have successfully utilized this compound in the preparation of indene-based derivatives, which exhibit a wide range of pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent inhibitors targeting inflammatory pathways, particularly those involving cyclooxygenase-2 (COX-2).

In addition to its synthetic applications, 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid has shown promising biological activity in preclinical studies. Recent investigations have revealed its potential as an anti-inflammatory and analgesic agent. Mechanistic studies suggest that the compound modulates key signaling pathways, such as NF-κB and MAPK, which are critical in the regulation of inflammatory responses. These findings position the molecule as a candidate for further development in the treatment of chronic inflammatory diseases.

Another area of interest is the compound's potential in oncology research. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The study attributed this activity to the compound's ability to interfere with cell cycle progression and induce apoptosis. These results underscore the need for further exploration of its anticancer mechanisms.

Despite these promising findings, challenges remain in the development of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on optimizing the compound's pharmacokinetic properties through chemical modifications, such as the introduction of solubilizing groups or the development of prodrug formulations.

In conclusion, 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 1550786-31-6) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its applications span anti-inflammatory, analgesic, and anticancer research, with ongoing studies aiming to unlock its full therapeutic potential. Future research should prioritize the optimization of its drug-like properties and the exploration of its mechanisms of action in greater detail. This compound continues to be a valuable asset in the toolkit of medicinal chemists and pharmacologists alike.

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